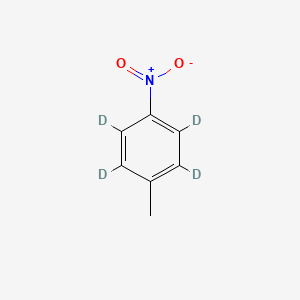
4-Nitrotoluene-2,3,5,6-D4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Nitrotoluene-2,3,5,6-D4: is a deuterated derivative of 4-nitrotoluene, an organic compound with the molecular formula C7H3D4NO2. This compound is characterized by the substitution of hydrogen atoms with deuterium, a stable isotope of hydrogen. The presence of deuterium makes it particularly useful in various scientific research applications, especially in the fields of chemistry and environmental science .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Nitrotoluene-2,3,5,6-D4 is typically synthesized through the nitration of toluene, followed by the selective deuteration of the aromatic ring. The nitration process involves the reaction of toluene with a nitrating agent, such as a mixture of concentrated sulfuric acid and nitric acid, to produce 4-nitrotoluene. The deuteration step is achieved by treating 4-nitrotoluene with deuterium gas or deuterated reagents under specific conditions .
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale nitration and deuteration processes. These processes are carried out in specialized reactors designed to handle the corrosive nature of the reagents and the high temperatures required for the reactions. The final product is purified through distillation and crystallization techniques to achieve the desired chemical purity .
Chemical Reactions Analysis
Types of Reactions: 4-Nitrotoluene-2,3,5,6-D4 undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to form 4-aminotoluene (p-toluidine) using hydrogenation reactions.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, such as bromination, to form 4-nitrobenzyl bromide.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is commonly used.
Substitution: Bromine in the presence of a Lewis acid catalyst, such as iron(III) bromide, is typically employed.
Major Products:
Oxidation: 4-nitrobenzoic acid, 4-nitrobenzaldehyde.
Reduction: 4-aminotoluene (p-toluidine).
Substitution: 4-nitrobenzyl bromide.
Scientific Research Applications
4-Nitrotoluene-2,3,5,6-D4 is widely used in scientific research due to its unique properties:
Mechanism of Action
Comparison with Similar Compounds
4-Nitrotoluene-2,3,5,6-D4 can be compared with other similar compounds, such as:
4-Nitrotoluene: The non-deuterated form, which lacks the stable isotope labeling and is used in similar applications but without the benefits of deuterium.
2-Nitrotoluene-3,4,5,6-D4: Another deuterated isomer with different substitution patterns on the aromatic ring, leading to variations in reactivity and applications.
Uniqueness: The presence of deuterium in this compound provides enhanced stability and allows for detailed studies using NMR spectroscopy, making it a valuable tool in scientific research .
Properties
Molecular Formula |
C7H7NO2 |
|---|---|
Molecular Weight |
141.16 g/mol |
IUPAC Name |
1,2,4,5-tetradeuterio-3-methyl-6-nitrobenzene |
InChI |
InChI=1S/C7H7NO2/c1-6-2-4-7(5-3-6)8(9)10/h2-5H,1H3/i2D,3D,4D,5D |
InChI Key |
ZPTVNYMJQHSSEA-QFFDRWTDSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C)[2H])[2H])[N+](=O)[O-])[2H] |
Canonical SMILES |
CC1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tris[mu-[2-amino-1,4-benzenedicarboxylato(2-)-kappaO1:kappaO'1]]diaquachloro-mu3-oxotri-aluminum MOF, MIL-101(Al)-NH2](/img/structure/B12305945.png)

![[cis-6-Methyl-2-morpholinyl]methanol hydrochloride](/img/structure/B12305962.png)

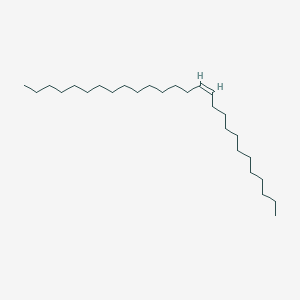
![2-Methyl-4-azatricyclo[5.2.1.0,2,6]dec-8-ene](/img/structure/B12305975.png)
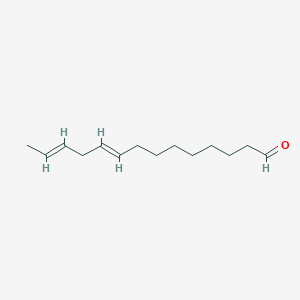
![2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-hydroxypyrrolidin-3-yl)acetic acid](/img/structure/B12305995.png)
![(E)-1-[2,4-dihydroxy-3-[(E)-1-(4-hydroxyphenyl)dec-2-enyl]-6-methoxyphenyl]-3-phenylprop-2-en-1-one](/img/structure/B12305996.png)

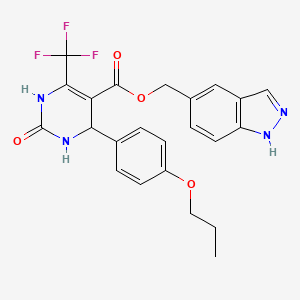
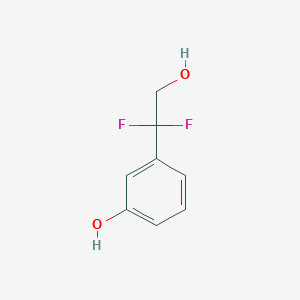
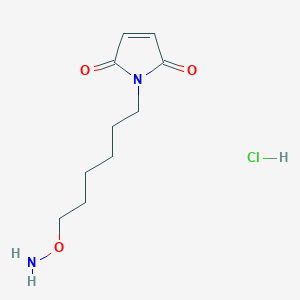
![methyl (3S)-3-(2H-1,3-benzodioxol-5-yl)-3-({[(2S)-1-({bis[(thiophen-2-yl)methyl]carbamoyl}oxy)hexan-2-yl]carbamoyl}amino)propanoate](/img/structure/B12306034.png)
